molecular formula C8H14O4 B13482683 2-Ethyl-2-propylmalonic acid

2-Ethyl-2-propylmalonic acid

Cat. No.: B13482683
M. Wt: 174.19 g/mol
InChI Key: GDYPOKOVVJLYCE-UHFFFAOYSA-N
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Description

2-Ethyl-2-propylmalonic acid is an organic compound that belongs to the class of malonic acids It is characterized by the presence of two carboxyl groups attached to a central carbon atom, which is also bonded to an ethyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-propylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, followed by alkylation with ethyl and propyl halides. The reaction conditions generally include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The alkylated product is then hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative. The final step involves decarboxylation to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones or carboxylic acids. The ethyl and propyl groups at the C2 position modulate reactivity, favoring selective oxidation at specific sites. For example:

  • Ketone formation : Controlled oxidation with mild agents (e.g., PCC) targets the α-carbon adjacent to the carboxylic acid groups.

  • Carboxylic acid formation : Strong oxidizing agents (e.g., KMnO₄) further oxidize ketones to carboxylic acids.

Hydrolysis of Esters

2-Ethyl-2-propylmalonic acid esters are hydrolyzed to the free acid under basic conditions. A demonstrated synthesis involves:

  • Reagents : LiOH·H₂O in methanol/water (1:1).

  • Conditions : Reflux for 12 hours.

  • Yield : 89% (isolated as a white solid) .

NMR Data for Hydrolysis Product

Signal (δ, ppm)Assignment
12.81 (s)Carboxylic acid protons (-COOH)
0.89–0.67 (m)Ethyl/propyl CH₃ groups

Enzymatic Decarboxylation

In biochemical systems, the compound participates in enzyme-coupled reactions:

  • MatB/CMPS catalysis : Converts this compound to CoA thioesters, enabling downstream biosynthesis of 6-alkyl-t-CMP derivatives .

  • Key cofactors : ATP, CoASH, and Mg²⁺.

  • Reaction efficiency : Verified via LC-MS and ¹H-NMR, with >90% conversion in optimized assays .

Microwave-Assisted Decarboxylation

A solvent- and catalyst-free microwave method achieves high-yield decarboxylation:

Optimized Conditions

ParameterValue
Power300 W
Time3 minutes
Yield97%
Product2-Propylpentanoic acid

Comparison to Traditional Methods

MethodTimeYieldConditions
Microwave3 min97%Solvent-free, 300 W
Xylene reflux12 h11%With pyridine catalyst

This green approach eliminates toxic solvents and reduces energy consumption .

Alkylation and Esterification

The compound serves as a precursor for alkylation reactions:

  • Synthesis of dialkylmalonates : Reacted with alkyl halides (e.g., ethyl bromide) using NaHMDS/THF at −15°C to room temperature .

  • Key intermediate : Diethyl 2-ethyl-2-propylmalonate (¹H NMR δ 0.81–4.17 ppm) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes thermal decarboxylation, producing CO₂ and 2-ethylpentanoic acid. This pathway is less efficient than microwave methods .

Scientific Research Applications

2-Ethyl-2-propylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-propylmalonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Propylmalonic acid
  • 2-Ethylmalonic acid
  • 2,2-Dipropylmalonic acid

Comparison

2-Ethyl-2-propylmalonic acid is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and physical properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2-Ethyl-2-propylmalonic acid, and how can reaction efficiency be optimized?

Microwave-assisted decarboxylation of malonic acid derivatives under solvent- and catalyst-free conditions is a validated method. Key parameters for optimization include microwave power (e.g., 300–500 W) and reaction time (10–15 minutes), which influence yield and purity. Post-reaction purification via recrystallization (using methanol or ethanol) ensures high-quality product .

Q. How should researchers characterize the purity and structural identity of this compound?

Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm substituent environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the 1H NMR spectrum should display distinct signals for ethyl (δ 0.84 ppm) and propyl (δ 0.93 ppm) groups, while HRMS should match the calculated [M+H]+ ion at m/z 175.0968 .

Q. What are the solubility properties of this compound, and how do they influence experimental protocols?

The compound is soluble in polar solvents like DMSO (≥22.9 mg/mL), ethanol (≥23 mg/mL), and water (≥22.4 mg/mL). Solubility testing via serial dilution is critical for designing biological assays or reaction matrices. Pre-saturation studies in target solvents ensure stability during long-term experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when synthesizing this compound?

Contradictions in peak splitting or integration ratios may arise from residual solvents or byproducts. Use deuterated solvents (e.g., CD3OD) to eliminate interference, and compare spectra with published datasets (e.g., δ 175.9 ppm for carbonyl carbons in 13C NMR). Repetition under inert atmospheres (N2/Ar) minimizes oxidative side reactions .

Q. What strategies are effective in optimizing decarboxylation yields for malonic acid derivatives in solvent-free systems?

Adjusting microwave irradiation time (10–20 minutes) and maintaining temperatures below decomposition thresholds (e.g., <100°C) enhances yield. Monitor reaction progress via thin-layer chromatography (TLC) and validate purity through melting point analysis (90–93°C) .

Q. How does the steric environment of this compound influence its reactivity in multi-step synthesis?

The ethyl and propyl substituents create steric hindrance, affecting nucleophilic attack or cyclization. Computational modeling (e.g., density functional theory, DFT) predicts regioselectivity in reactions like esterification or amide coupling. Experimental validation via kinetic studies under varied temperatures (25–60°C) quantifies steric effects .

Q. What analytical techniques are critical for validating the stability of this compound under various storage conditions?

Accelerated stability studies (40°C/75% relative humidity for 6 months) paired with high-performance liquid chromatography (HPLC) monitor degradation. Thermogravimetric analysis (TGA) identifies decomposition thresholds, while Fourier-transform infrared (FTIR) spectroscopy detects functional group alterations .

Q. How should researchers design controlled experiments to assess the compound's role in enzyme inhibition studies?

Employ dose-response assays (0.1–10 mM concentrations) with negative controls (e.g., malonic acid) and positive controls (known inhibitors). Use kinetic assays (e.g., UV-Vis monitoring of NADH depletion) to determine inhibition constants (Ki). Validate results with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. Methodological Notes

  • Data Interpretation : Cross-reference spectral data with peer-reviewed syntheses to resolve contradictions .
  • Experimental Design : Follow ICH guidelines for stability testing (e.g., Q1A-R2) and include power calculations for sample sizes in biological assays .
  • Advanced Techniques : Combine synthetic protocols (microwave-assisted reactions) with computational tools (DFT) to explore structure-activity relationships .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethyl-2-propylpropanedioic acid

InChI

InChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

GDYPOKOVVJLYCE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C(=O)O)C(=O)O

Origin of Product

United States

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